molecular formula C13H14BrF2NO B13449324 (2-Bromo-2,2-difluoroethyl)[(4-methoxyphenyl)methyl](prop-2-yn-1-yl)amine

(2-Bromo-2,2-difluoroethyl)[(4-methoxyphenyl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B13449324
M. Wt: 318.16 g/mol
InChI Key: BDXAGTHAYIQEOB-UHFFFAOYSA-N
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Description

(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is a complex organic compound that features a combination of bromine, fluorine, methoxyphenyl, and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2-Bromo-2,2-difluoroethyl group: This can be achieved by reacting 2,2-difluoroethanol with bromine in the presence of a suitable catalyst.

    Introduction of the 4-methoxyphenyl group: This step involves the reaction of 4-methoxybenzyl chloride with the previously formed intermediate.

    Attachment of the prop-2-yn-1-yl group: The final step involves the reaction of the intermediate with propargylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Azide or cyanide substituted products.

Scientific Research Applications

(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
  • (2-Bromo-2,2-difluoroethyl)(4-hydroxyphenyl)methylamine
  • (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine

Uniqueness

(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these halogens with the methoxyphenyl and propynyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H14BrF2NO

Molecular Weight

318.16 g/mol

IUPAC Name

N-(2-bromo-2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C13H14BrF2NO/c1-3-8-17(10-13(14,15)16)9-11-4-6-12(18-2)7-5-11/h1,4-7H,8-10H2,2H3

InChI Key

BDXAGTHAYIQEOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC#C)CC(F)(F)Br

Origin of Product

United States

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